1-Acetyl-4,4'-bipiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

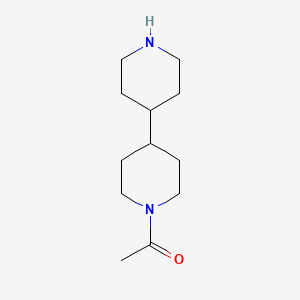

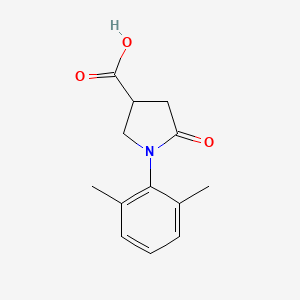

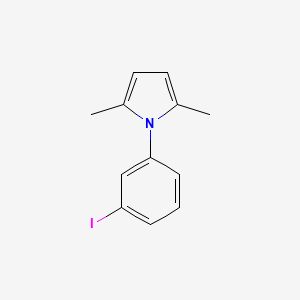

1-Acetyl-4,4'-bipiperidine is a chemical compound that is related to piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Acetylation refers to the introduction of an acetyl group into a molecule. While the provided papers do not directly discuss 1-Acetyl-4,4'-bipiperidine, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 1-Acetyl-4,4'-bipiperidine.

Synthesis Analysis

The synthesis of related piperidine compounds involves multiple steps, including protection of functional groups, acylation, and deprotection. For instance, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves protection of the amine group of 4-hydroxypiperidine, followed by acylation with propionyl chloride and subsequent deprotection by catalytic hydrogenation . This method demonstrates a general approach to synthesizing piperidine derivatives, which could be applied to the synthesis of 1-Acetyl-4,4'-bipiperidine by modifying the acylating agent to an acetyl chloride.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be modified with various functional groups. The acetyl group in 1-Acetyl-4,4'-bipiperidine would be expected to influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The oxoammonium salt of a related compound, 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate, is used for the oxidation of alcohols to ketones or aldehydes . This indicates that piperidine derivatives can be involved in oxidation reactions and may act as catalysts or reagents. The specific reactivity of 1-Acetyl-4,4'-bipiperidine would need to be studied to determine its role in similar or different chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For example, the oxoammonium salt mentioned is stable, nonhygroscopic, and can be easily prepared . These properties are important for practical applications, such as in the synthesis of other compounds or as reagents in chemical reactions. The physical properties of 1-Acetyl-4,4'-bipiperidine, such as solubility, melting point, and boiling point, would be influenced by the acetyl group and would need to be determined experimentally.

科学的研究の応用

Tyrosinase Inhibition

Bipiperidine derivatives have been synthesized and tested for their tyrosinase inhibitory activity, a key target in the treatment of disorders related to melanin synthesis, like hyperpigmentation. A study discovered potent inhibition with specific substitutions, highlighting the potential of bipiperidine derivatives in drug design for tyrosinase-related disorders (Khan et al., 2005).

Enantioselective Catalysis

Bipiperidine, when used in combination with copper(II) acetate, has been found to efficiently catalyze the enantioselective Henry reaction. This reaction's significance lies in its ability to produce compounds with high enantiomeric purity, essential in pharmaceutical synthesis (Noole et al., 2010).

Chromatographic Analysis

Bipiperidine derivatives have been used in the development of sensitive and specific analytical methods for the determination of compounds in biological matrices. This application is crucial for supporting pre-clinical and clinical drug development, ensuring the safety and efficacy of new pharmaceuticals (Yang et al., 2004).

Pharmaceutical Cocrystals

Research has also explored the formation of cocrystals involving bipiperidine, aiming to improve the solubility and bioavailability of drugs. This work is fundamental in the pharmaceutical sciences, as cocrystal formation can enhance the physical properties of active pharmaceutical ingredients without altering their pharmacological properties (Oburn et al., 2018).

Luminescent Probes

Bipiperidine derivatives have been employed in the development of luminescent probes for detecting small molecules. Such probes are valuable tools in chemical biology and environmental monitoring, offering sensitive and selective detection of target analytes (Li et al., 2016).

将来の方向性

特性

IUPAC Name |

1-(4-piperidin-4-ylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-10(15)14-8-4-12(5-9-14)11-2-6-13-7-3-11/h11-13H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJPYZSQIJPJIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4,4'-bipiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)

![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)